molecular formula C11H8F2O2 B11892885 1-(Difluoromethoxy)-4-naphthol

1-(Difluoromethoxy)-4-naphthol

Cat. No.: B11892885
M. Wt: 210.18 g/mol
InChI Key: DVXDEVWKINWVBQ-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-4-naphthol is a naphthalene derivative featuring a hydroxyl (-OH) group at position 4 and a difluoromethoxy (-OCF₂H) group at position 1. This substitution pattern confers unique electronic and steric properties, making it distinct from other naphthol derivatives.

Properties

Molecular Formula

C11H8F2O2

Molecular Weight

210.18 g/mol

IUPAC Name

4-(difluoromethoxy)naphthalen-1-ol

InChI

InChI=1S/C11H8F2O2/c12-11(13)15-10-6-5-9(14)7-3-1-2-4-8(7)10/h1-6,11,14H

InChI Key

DVXDEVWKINWVBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2OC(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-4-naphthol typically involves the introduction of the difluoromethoxy group onto the naphthol ring. One common method is the reaction of 4-naphthol with difluoromethylating agents under specific conditions. For instance, the use of difluorocarbene precursors in the presence of a base can facilitate the formation of the difluoromethoxy group .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced difluoromethylation techniques, which have been optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethoxy)-4-naphthol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

1-(Difluoromethoxy)-4-naphthol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Difluoromethoxy)-4-naphthol exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular pathways. The difluoromethoxy group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Substituent Comparison of Naphthol Derivatives

Compound Name Substituent at Position 1 Substituent at Position 4 Molecular Formula Molecular Weight (g/mol)
1-(Difluoromethoxy)-4-naphthol -OCF₂H -OH C₁₁H₇F₂O₂ 224.17*
4-Fluoronaphthalen-1-ol -OH -F C₁₀H₇FO 162.16
3–hydroxy–4–((1–hydroxynaphthalen–2–yl) diazenyl) naphthalene–1–sulfonic acid -SO₃H -N=N-(2-hydroxynaphthyl) C₂₀H₁₃N₂O₅S 393.39*
1-(2-Pyridylazo)-4-naphthol -N=N-(2-pyridyl) -OH C₁₅H₁₁N₃O 261.27

*Calculated values where experimental data are unavailable.

Key Observations :

  • Electron-Withdrawing Effects : The difluoromethoxy group (-OCF₂H) in the target compound is more electronegative than the hydroxyl (-OH) in 4-fluoronaphthalen-1-ol or the sulfonic acid (-SO₃H) group in derivatives. This enhances electrophilic substitution resistance but may reduce solubility in polar solvents.
  • Steric Hindrance : The bulkier -OCF₂H group compared to -F or -N=N- groups could hinder reactivity at position 1, contrasting with the planar pyridylazo group in 1-(2-Pyridylazo)-4-naphthol .

Spectral and Physicochemical Properties

Table 3: Comparative Spectral Data

Compound Name IR Peaks (cm⁻¹) ^1H NMR Shifts (ppm) Melting Point (°C)
Naphtho[1,2-b]pyrazole derivatives 3200–3400 (-OH), 1650 (C=O) 7.2–8.5 (aromatic H) 180–220
4-Fluoronaphthalen-1-ol 3300 (-OH), 1250 (C-F) 6.8–8.3 (aromatic H) Not reported
Sulfonic acid derivatives 3450 (-OH), 1180 (S=O) 7.0–8.6 (aromatic H) >250 (decomposes)

Key Findings :

  • The -OCF₂H group in the target compound would likely show IR peaks at ~1250 cm⁻¹ (C-F) and ~1100 cm⁻¹ (C-O-C), similar to fluorinated analogs in .
  • ^1H NMR shifts for aromatic protons in this compound are expected upfield (7.0–8.0 ppm) due to electron-withdrawing effects, contrasting with the downfield shifts observed in sulfonic acid derivatives .

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